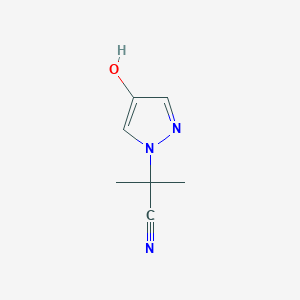![molecular formula C7H4ClN3O B13932032 5-Chloropyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13932032.png)
5-Chloropyrazolo[1,5-a]pyrimidine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxaldehyde is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The presence of a chlorine atom at the 5-position and an aldehyde group at the 2-position makes this compound particularly interesting for various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloropyrazole with formamide in the presence of a catalyst to form the desired pyrazolo[1,5-a]pyrimidine ring system. The aldehyde group can then be introduced via oxidation reactions using reagents such as Dess–Martin periodinane or activated manganese (IV) oxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid using oxidizing agents.
Reduction: Reduction of the aldehyde group to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Dess–Martin periodinane, activated manganese (IV) oxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Reduction: 5-Chloropyrazolo[1,5-a]pyrimidine-2-methanol.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the development of novel materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), thereby affecting cell cycle regulation. The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
- 5-Chloropyridine-2-carboxaldehyde
- 5-Chloro-2-pyridinecarboxaldehyde
- 5-Chloropicolinaldehyde
Comparison: Compared to these similar compounds, 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxaldehyde has a more complex fused ring system, which may confer unique chemical and biological properties. The presence of both pyrazole and pyrimidine rings in its structure allows for diverse reactivity and potential interactions with biological targets .
Propriétés
Formule moléculaire |
C7H4ClN3O |
|---|---|
Poids moléculaire |
181.58 g/mol |
Nom IUPAC |
5-chloropyrazolo[1,5-a]pyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-6-1-2-11-7(9-6)3-5(4-12)10-11/h1-4H |
Clé InChI |
XYYRXIXWLKZLFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=CC(=N2)C=O)N=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13931966.png)
![2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13931968.png)





![3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-](/img/structure/B13932002.png)
![Benzenamine, 4-[[2-chloro-4-[(4-methyl-2-nitrophenyl)azo]phenyl]azo]-2-methyl-](/img/structure/B13932005.png)

![1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene](/img/structure/B13932012.png)

